Bis-Polyethylene Glycol 14-Acid is classified under polyethylene glycol derivatives, specifically as a di-carboxylic acid. It is synthesized from polyethylene glycol through various chemical reactions that introduce carboxylic acid functionalities at both ends of the polymer chain. This compound is commercially available from multiple suppliers, including AxisPharm and MedChemExpress, which provide detailed specifications and data sheets for researchers and manufacturers .
The synthesis of Bis-Polyethylene Glycol 14-Acid typically involves the activation of carboxylic acids using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide. These reagents facilitate the reaction between polyethylene glycol and carboxylic acid groups, resulting in the formation of the desired compound .
Key Steps in Synthesis:
The molecular structure of Bis-Polyethylene Glycol 14-Acid comprises a polyethylene glycol chain with two terminal carboxylic acid groups. The general formula can be represented as HOOC-(PEG)-COOH, where PEG denotes the polyethylene glycol moiety.
Molecular Characteristics:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) are commonly employed for structural characterization and to determine molecular weight distribution .
Bis-Polyethylene Glycol 14-Acid participates in several key chemical reactions:
The mechanism of action for Bis-Polyethylene Glycol 14-Acid primarily involves its role in PEGylation, a process where polyethylene glycol chains are attached to proteins or peptides to enhance their solubility and stability. This modification can significantly improve pharmacokinetics by increasing circulation time in biological systems.
Key Aspects:
Bis-Polyethylene Glycol 14-Acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in drug delivery systems and bioconjugation chemistry .
Bis-Polyethylene Glycol 14-Acid finds extensive applications across several scientific fields:
By the 2000s, over 50 PEG derivatives had been synthesized, expanding bioconjugation toolkit [10]. FDA approvals of PEGylated biologics (e.g., Adagen®, 1990; PEGASYS®, 2002) validated the clinical impact of PEG chemistry [5].
Table 2: Historical Milestones in PEG Derivative Development
Year | Development | Significance |
---|---|---|
1977 | First PEG-protein conjugates (Albumin, Catalase) | Demonstrated reduced immunogenicity & extended half-life [2] [5] |
1990 | FDA approval of Adagen® (PEG-adenosine deaminase) | First marketed PEGylated protein drug [5] |
2002 | FDA approval of PEGASYS® (PEG-IFN-α2a) | Validated PEG for antiviral therapy [5] |
2000s | Library synthesis of >50 PEG derivatives | Enabled tailored bioconjugation strategies [10] |
Bis-PEG14-acid serves as a dual-carboxyl-functionalized crosslinker designed to bridge two primary amine-containing biomolecules via stable amide bonds [4] [6] [7]. Its applications center on three key functions:
In antibody-drug conjugates (ADCs), Bis-PEG14-acid links cytotoxic agents to antibodies while optimizing hydrodynamic volume and biodistribution [6]. In hydrogels, it crosslinks gelatin-peptide conjugates, enhancing mechanical stability [10]. Its symmetric structure ensures synthetic reproducibility and batch-to-batch consistency, addressing key challenges in conjugate therapeutic manufacturing [5] [7].
Table 3: Applications of Bis-PEG14-acid in Bioconjugation
Application | Mechanism | Outcome |
---|---|---|
Antibody-Drug Conjugates (ADCs) | Links amine-bearing antibodies to amine-containing drugs | Enhanced solubility; Controlled drug release [6] |
Peptide-Polymer Conjugates | Conjugates peptides to PEG backbones | Improved proteolytic stability; Sustained bioactivity [10] |
Hydrogel Crosslinking | Bridges amine-functionalized polymers (e.g., gelatin) | Tunable mechanical properties; Biocompatibility [10] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9